molecular formula C13H26N2O2 B2720309 tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate CAS No. 1368138-65-1

tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate

Cat. No.: B2720309
CAS No.: 1368138-65-1
M. Wt: 242.363
InChI Key: PTEZZJBZOYXSCW-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protective group and a 1-aminopropan-2-yl substituent at the 4-position of the piperidine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its amine group enables further functionalization for drug discovery. Its structure combines the steric protection of the tert-butyl group with the reactivity of the secondary amine, making it a versatile scaffold for developing bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEZZJBZOYXSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-aminopropan-2-yl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Intermediate Role

tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Its applications include:

  • Synthesis of Pharmaceuticals:
    • It serves as a precursor for drugs targeting bacterial infections and other diseases. For instance, it is involved in synthesizing Crizotinib , a drug used in cancer therapy.
    • The compound is also integral in producing natural products such as Indiacens A and B , which have demonstrated biological activity.
  • Chemical Reactions:
    • The compound undergoes various chemical reactions, including deprotection and coupling reactions, to yield complex structures with potential pharmacological effects .

Research indicates that this compound exhibits notable biological activities:

  • Antibacterial and Antifungal Properties:
    • The compound has been evaluated for its effectiveness against various microorganisms, showing moderate antibacterial and antifungal properties.
  • Neuroactive Properties:
    • The presence of the piperidine ring suggests potential neuroactive effects, making it a candidate for pharmacological studies related to neurological disorders.

Case Studies and Research Findings

Several studies highlight the compound's applications in medicinal chemistry:

Study FocusFindings
Synthesis of CrizotinibDemonstrated effectiveness in targeting specific cancer cells.
NLRP3 Inhibitory ActivityEvaluated for its ability to prevent pyroptosis in macrophages, indicating potential anti-inflammatory applications .
Characterization of Synthesized CompoundsSpectral data confirmed the successful synthesis of biologically active derivatives from this compound.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Molecular Weight: The iodopyrazole-substituted analog (377.22 g/mol) has the highest molecular weight due to the iodine atom, whereas the phenylamino derivative (276.38 g/mol) is lighter but bulkier than the target compound (242.36 g/mol) . The indole-substituted analog (300.40 g/mol) exhibits increased hydrophobicity compared to the target compound, which may influence solubility and membrane permeability in biological systems .

Functional Group Reactivity: The 1-aminopropan-2-yl group in the target compound provides a reactive secondary amine, ideal for coupling reactions (e.g., amide bond formation). In contrast, the iodopyrazole group in the analog (CAS 877399-73-0) offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Biological Activity

tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate, also known by its IUPAC name, is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1402148-68-8
  • Structural Formula :
tert butyl 4 1 aminopropan 2 yl piperidine 1 carboxylate\text{tert butyl 4 1 aminopropan 2 yl piperidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific proteases, which are crucial in various physiological processes. For instance, studies have shown that related compounds exhibit inhibitory effects on Hepatitis C Virus (HCV) NS3/4A protease, suggesting potential antiviral applications .

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Compounds with similar piperidine structures have been studied for their effects on dopamine and serotonin receptors, which are vital in the treatment of neurological disorders .

Biological Activity Data

Activity TypeAssay TypeResult/Value
AntiviralHCV Replicon AssayIC50 values ranging from 0.64 to 63 μM
CytotoxicityCellTiter-Blue AssayTherapeutic index calculated from LC50 and EC50
Neurotransmitter InteractionBinding Affinity StudiesSpecific binding to dopamine receptors suggested

Case Studies

  • Antiviral Activity Against HCV :
    A study focused on the synthesis and evaluation of several piperidine derivatives, including this compound. The compound demonstrated significant antiviral activity against HCV with a favorable therapeutic index, indicating a balance between efficacy and safety .
  • Neuropharmacological Potential :
    In another investigation, piperidine-based compounds were assessed for their effects on neuroreceptors. The results indicated that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, which is crucial for developing antidepressants .
  • In Vivo Studies :
    Preliminary in vivo studies have shown that similar compounds can reduce symptoms in animal models of anxiety and depression, supporting the hypothesis that this compound may have similar therapeutic effects .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure; OV/AG/P99 for higher protection) to mitigate inhalation risks .
  • Skin/Eye Protection : Wear chemical-resistant gloves (e.g., nitrile) and sealed goggles. Full-body protective clothing is advised to prevent direct contact .
  • Emergency Measures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • GC-MS : Monitor retention times and fragmentation patterns (e.g., characteristic ions at m/z 57, 83, 93) .
  • HPLC-TOF : Confirm molecular weight accuracy (e.g., Δppm < 2 for theoretical vs. observed mass) .
  • FTIR-ATR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the Boc group) .

Q. What are the standard synthetic routes for tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate?

  • Methodological Answer :

  • Nucleophilic Substitution : React piperidine derivatives with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃, THF, 0–20°C) .
  • Amine Protection : Introduce the Boc group to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :

  • Conditions : Store in airtight containers at –20°C, under inert gas (N₂/Ar), and away from moisture/light to prevent Boc-group hydrolysis .
  • Stability Tests : Monitor decomposition via periodic NMR or LC-MS to detect degradation products (e.g., free amine or tert-butanol) .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the 3D structure of this compound?

  • Methodological Answer :

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., acetonitrile/EtOH mixtures) to grow single crystals .
  • X-ray Diffraction : Employ SHELXL for refinement, leveraging high-resolution (<1.0 Å) data to model disorder in the tert-butyl group .
  • Validation : Check R-factors (<5%) and electron density maps for missing hydrogen atoms or thermal motion artifacts .

Q. How can synthetic yields be improved for large-scale production of this compound?

  • Methodological Answer :

  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection, reducing reaction time from 12h to 4h .
  • Solvent Selection : Replace THF with DMF to enhance solubility of intermediates, increasing yield by 15–20% .
  • Workflow Automation : Implement flow chemistry for precise temperature control (e.g., 25±1°C) and reduced side-product formation .

Q. What computational methods are effective in predicting the reactivity of the piperidine ring in this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09 at the B3LYP/6-31G* level to map nucleophilic sites (e.g., N-amine) and predict regioselectivity in alkylation reactions .
  • MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess steric hindrance from the tert-butyl group .

Q. How can contradictory data on the compound’s acute toxicity be resolved?

  • Methodological Answer :

  • In Vivo Studies : Conduct dose-response assays in rodent models (OECD 423 guidelines) to establish LD₅₀ values, controlling for metabolic differences .
  • In Silico Toxicity Prediction : Use ADMET software (e.g., ADMET Predictor) to model hepatotoxicity risks based on structural analogs .

Q. What strategies mitigate side reactions during functionalization of the piperidine ring?

  • Methodological Answer :

  • Protecting Group Strategy : Temporarily mask the amine with Fmoc to prevent unwanted nucleophilic attacks during C–H activation .
  • Temperature Control : Maintain reactions below –10°C to suppress tert-butyl cleavage during strong acid/base exposure .

Key Research Challenges

  • Crystallographic Disorder : The tert-butyl group often exhibits rotational disorder, complicating electron density interpretation .
  • Stereochemical Purity : Chiral centers (e.g., 1-aminopropan-2-yl) require enantioselective synthesis to avoid racemization .
  • Ecotoxicity Data Gaps : Limited studies on environmental persistence; recommend OECD 301 biodegradability testing .

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